
(R)-Ethyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo es un compuesto que pertenece a la clase de derivados de aminoácidos. Se caracteriza por la presencia de un grupo éster etílico, un grupo amino y un grupo amino protegido por terc-butoxicarbonil. Este compuesto se utiliza a menudo en la síntesis orgánica y la química de péptidos debido a su estabilidad y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo normalmente implica la protección del grupo amino de un aminoácido con un grupo terc-butoxicarbonil, seguido de esterificación. Un método común implica el uso de cloruro de terc-butoxicarbonil y una base como la trietilamina para proteger el grupo amino. El aminoácido protegido resultante se esterifica entonces utilizando etanol y un catalizador como el ácido sulfúrico .
Métodos de producción industrial
En entornos industriales, la producción de (R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo se puede lograr utilizando sistemas de microreactores de flujo. Estos sistemas ofrecen un enfoque más eficiente, versátil y sostenible en comparación con los procesos por lotes tradicionales .
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo experimenta varias reacciones químicas, incluyendo:
Hidrólisis: El grupo éster puede ser hidrolizado para formar el ácido carboxílico correspondiente.
Desprotección: El grupo terc-butoxicarbonil puede ser eliminado en condiciones ácidas para producir el grupo amino libre.
Reacciones de acoplamiento: El grupo amino puede participar en reacciones de acoplamiento de péptidos para formar enlaces amida.
Reactivos y condiciones comunes
Hidrólisis: Generalmente se realiza utilizando ácido o base acuoso.
Desprotección: Se logra comúnmente utilizando ácido trifluoroacético.
Reacciones de acoplamiento: A menudo se llevan a cabo utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida e hidroxi-benzotriazol.
Principales productos formados
Hidrólisis: Produce el ácido carboxílico correspondiente.
Desprotección: Produce el aminoácido libre.
Reacciones de acoplamiento: Forma enlaces peptídicos, lo que lleva a dipéptidos o cadenas peptídicas más largas.
Aplicaciones Científicas De Investigación
(R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones incluyen:
Síntesis de péptidos: Se utiliza como bloque de construcción en la síntesis de péptidos y proteínas.
Desarrollo de fármacos: Sirve como intermedio en la síntesis de compuestos farmacéuticos.
Bioconjugación: Se utiliza en la modificación de biomoléculas para diversos ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo implica principalmente su función como derivado de aminoácido protegido. El grupo terc-butoxicarbonil protege el grupo amino durante las reacciones químicas, previniendo reacciones secundarias no deseadas. Tras la desprotección, el grupo amino libre puede participar en varios procesos bioquímicos, como la formación de enlaces peptídicos .
Comparación Con Compuestos Similares
Compuestos similares
- (R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de metilo
- (R)-3-Amino-2-((terc-butoxicarbonil)amino)ácido propanoico
Singularidad
(R)-2-Amino-3-((terc-butoxicarbonil)amino)propanoato de etilo es único debido a su grupo éster etílico, que proporciona diferentes propiedades de reactividad y solubilidad en comparación con sus homólogos éster metílico y ácido libre. Esto lo hace particularmente útil en aplicaciones sintéticas específicas donde estas propiedades son ventajosas .
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C10H20N2O4/c1-5-15-8(13)7(11)6-12-9(14)16-10(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Clave InChI |
RSRGPHDXIHPNAG-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CNC(=O)OC(C)(C)C)N |
SMILES canónico |
CCOC(=O)C(CNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


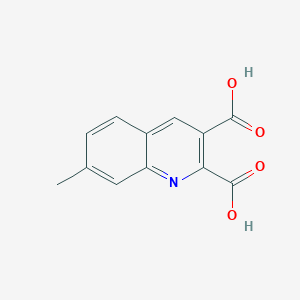


![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)


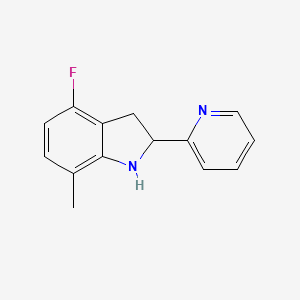
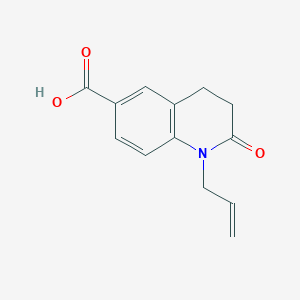
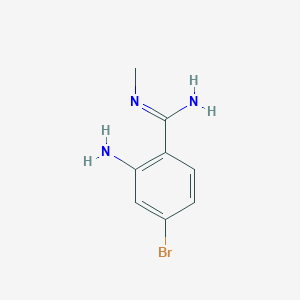
![4-Bromo-5-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11878636.png)
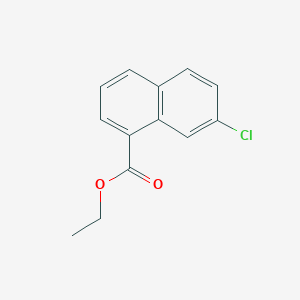

![2-(3-Ethyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11878647.png)

